molecular formula C8H10N2O4 B8754046 2-(4,6-Dimethoxypyrimidin-2-yl)acetic acid

2-(4,6-Dimethoxypyrimidin-2-yl)acetic acid

Cat. No.: B8754046
M. Wt: 198.18 g/mol
InChI Key: VSESBYPJTBMGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethoxypyrimidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O4/c1-13-6-4-7(14-2)10-5(9-6)3-8(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

VSESBYPJTBMGJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 g of methyl (4,6-dimethoxypyrimidin-2-yl)acetate are stirred for 2 hours at 50° C. with 3.9 g of sodium hydroxide in 300 ml of water. The mixture is cooled to room temperature and extracted three times using diethyl ether, and the aqueous phase is acidified to pH 2 using 2 N hydrochloric acid and extracted four times using 150 ml portions of ethyl acetate. The organic phase is dried over sodium sulfate, the solvent is distilled off, and the residue is dried in vacuo. This gives 13.1 g of (4,6-dimethoxypyrimidin-2-yl)acetic acid of melting point 175°-177° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

n-Butyllithium (200 ml of 2N in pentane) was added dropwise over 30 minutes to a stirred solution of di-isopropylamine (40.4 g) in tetrahydrofuran (200 ml) at -70° C. under nitrogen. The mixture was stirred for 20 minutes and then 4,6-dimethoxy-2-methylpyrimidine (61.6 g) in tetrahydrofuran (200 ml) was added dropwise over 20 minutes. The mixture was stirred at -70° C. for 30 minutes before being poured onto a large excess of solid carbon dioxide. The mixture was allowed to warm to room temperature before water (800 ml) was added. The clear solution was concentrated to half volume under vacuum and was then washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid and the resulting solid was filtered, washed with water and dried to give 58.3 g of (4,6-dimethoxypyrimidin-2-yl)acetic acid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

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